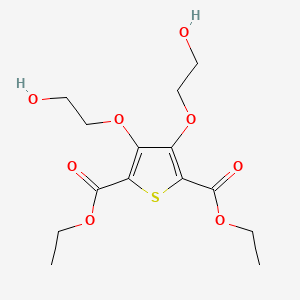![molecular formula C15H13Cl2NO4S B4302488 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)
3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
Vue d'ensemble
Description
3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, also known as CPAA, is a chemical compound that has been widely studied in the scientific community due to its potential applications in drug development. CPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have potent analgesic and anti-inflammatory properties.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid has been shown to have antitumor activity, making it a potential candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is not fully understood. However, it is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a key role in the development of pain and inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of pain and inflammation. Additionally, 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid has been shown to have antitumor activity, making it a potential candidate for cancer therapy. However, one of the limitations of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is its relatively low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid. One area of focus could be on improving the solubility of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, which would make it easier to work with in lab experiments. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid and to identify potential targets for drug development. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid in humans for the treatment of pain, inflammation, and cancer.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)14(9-15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTYBPJIQZEBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B4302406.png)
![isopropyl 6-{[(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)amino]carbonyl}cyclohex-3-ene-1-carboxylate](/img/structure/B4302415.png)
![ethyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate](/img/structure/B4302419.png)
![ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302427.png)

![8,8'-[methylenebis(thio)]bis(7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione)](/img/structure/B4302439.png)
![N,N'-(10,10-dioxido-9H-thioxanthene-3,6-diyl)bis[4-(2-oxopyrrolidin-1-yl)benzenesulfonamide]](/img/structure/B4302446.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4302457.png)
![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![2-[4-(3,5-dimethylphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302492.png)
![3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4302508.png)
